Welcome to the BenchChem Online Store!
molecular formula C6H6N2O2S B1598417 2-(Methylthio)-5-nitropyridine CAS No. 20885-21-6

2-(Methylthio)-5-nitropyridine

Cat. No. B1598417
M. Wt: 170.19 g/mol
InChI Key: SUATXLIQPPUGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08268859B2

Procedure details

A solution of 620 mg (3.64 mmol) of 2-methylsulfanyl-5-nitropyridine in 33 mL of MeCN and 9 mL of water was added 2.34 g (10.9 mmol) of sodium periodate followed by the addition of 15 mg (0.07 mmol) of ruthenium (III) chloride and the reaction was stirred at room temperature for 16 hours. The solids were filtered and the filtrate was diluted with 50 mL of water, extracted with 150 mL of ethyl acetate, dried over magnesium sulfate, filtered, and concentrated in vacuo. The grey solid was purified by filtration through a silica column with DCM to afford 693 mg (94%) of 2-methanesulfonyl-5-nitropyridine.
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][N:4]=1.I([O-])(=O)(=O)=[O:13].[Na+].[OH2:18]>CC#N.[Ru](Cl)(Cl)Cl>[CH3:1][S:2]([C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][N:4]=1)(=[O:13])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
620 mg
Type
reactant
Smiles
CSC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
2.34 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
9 mL
Type
reactant
Smiles
O
Name
Quantity
33 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
15 mg
Type
catalyst
Smiles
[Ru](Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were filtered
ADDITION
Type
ADDITION
Details
the filtrate was diluted with 50 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with 150 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The grey solid was purified by filtration through a silica column with DCM

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 693 mg
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.